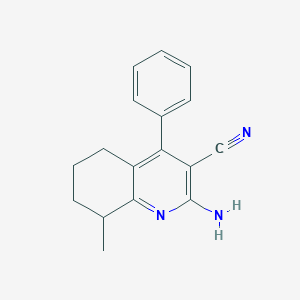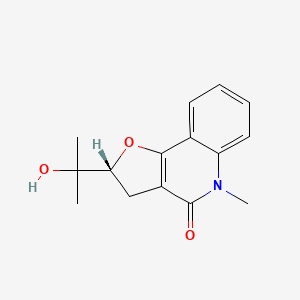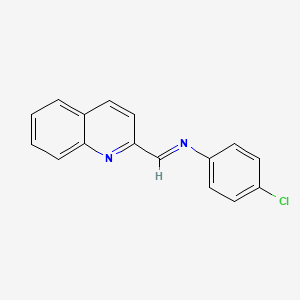![molecular formula C11H10BrN3 B11853499 (6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346687-09-9](/img/structure/B11853499.png)
(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine is a chemical compound that belongs to the class of bipyridine derivatives. These compounds are known for their ability to coordinate with metal ions, making them valuable in various fields such as catalysis, material science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine typically involves the bromination of a bipyridine precursor followed by the introduction of a methanamine group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the bipyridine ring. This is followed by a nucleophilic substitution reaction to introduce the methanamine group .
Industrial Production Methods
Industrial production of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
Scientific Research Applications
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Similar in structure but lacks the methanamine group.
(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride: Contains a methoxypyridine ring instead of a bipyridine ring.
Uniqueness
(6-Bromo-[2,3’-bipyridin]-5’-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the bipyridine ring. This combination allows for versatile reactivity and coordination properties, making it valuable in various applications .
Properties
CAS No. |
1346687-09-9 |
|---|---|
Molecular Formula |
C11H10BrN3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H10BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2 |
InChI Key |
JWFBDFACDRALLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)





![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)


